2-[(Tert-butoxy)methyl]pyrrolidine hydrochloride

Chiral resolution Enantiomeric purity Asymmetric synthesis

Challenge: Enantiopurity loss and poor solubility of freebase pyrrolidine derivatives hinder asymmetric synthesis workflows. Solution: (2R)- or (2S)-2-[(Tert-butoxy)methyl]pyrrolidine HCl as a configurationally stable, water-soluble building block. - Enantiomeric excess ≥98% (chiral HPLC) - BOM group: Acid-labile (cleaves under mild HCl/TFA) - orthogonal to Boc/Fmoc - HCl salt: Directly soluble in aqueous/polar media; eliminates salt-formation step - CAS 2126143-43-7 (R) and 909547-91-7 (S) for GMP traceability

Molecular Formula C9H20ClNO
Molecular Weight 193.71 g/mol
Cat. No. B11716917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(Tert-butoxy)methyl]pyrrolidine hydrochloride
Molecular FormulaC9H20ClNO
Molecular Weight193.71 g/mol
Structural Identifiers
SMILESCC(C)(C)OCC1CCCN1.Cl
InChIInChI=1S/C9H19NO.ClH/c1-9(2,3)11-7-8-5-4-6-10-8;/h8,10H,4-7H2,1-3H3;1H
InChIKeyWBZOGCBGYVDNTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(Tert-butoxy)methyl]pyrrolidine hydrochloride: Chiral Pyrrolidine Intermediate


2-[(Tert-butoxy)methyl]pyrrolidine hydrochloride is a chiral pyrrolidine derivative featuring a tert-butoxymethyl (BOM) substituent at the 2-position, available in both (2R)-enantiomer (CAS 2126143-43-7) [1] and (2S)-enantiomer (CAS 909547-91-7) forms. The compound belongs to the class of N-heterocyclic building blocks widely employed in asymmetric synthesis and medicinal chemistry. Its hydrochloride salt form enhances aqueous solubility and handling stability compared to the free base, making it suitable for multi-step synthetic workflows [2]. The tert-butoxymethyl moiety serves as an acid-labile protecting group analogous to the well-established BOM ether chemistry, enabling orthogonal protection strategies in complex molecule construction .

Chiral pyrrolidine building block — (2R) or (2S) enantiomer available
Hydrochloride salt form improves aqueous solubility and handling stability
Acid-labile tert-butoxymethyl group for orthogonal protection strategies

Why Generic Pyrrolidines Cannot Substitute 2-[(Tert-butoxy)methyl]pyrrolidine HCl


Generic substitution of 2-[(tert-butoxy)methyl]pyrrolidine hydrochloride with unsubstituted pyrrolidine or alternative 2-substituted analogs introduces distinct synthetic and stereochemical liabilities. The tert-butoxymethyl (BOM) group at the 2-position imparts a unique acid-labile protecting group profile with defined cleavage kinetics under mild acidic conditions (e.g., aqueous HCl or TFA) , whereas structurally related analogs such as 2-(hydroxymethyl)pyrrolidine lack orthogonal protection capability and require re-protection steps that reduce overall synthetic efficiency. Additionally, the chiral center at C2 is configurationally labile under basic conditions; procurement of the racemic mixture versus enantiopure (R)- or (S)-forms directly impacts downstream enantiomeric excess (ee) in asymmetric syntheses, with industrial production achieving ee ≥98% for the resolved enantiomers . The hydrochloride salt form of this compound provides aqueous solubility and storage stability that the free base (C9H19NO, MW 157.25) cannot match, eliminating an additional salt formation step prior to use in aqueous or polar reaction media .

Unsubstituted pyrrolidine
Lacks chiral center and protecting group — may not support asymmetric induction or orthogonal protection.
2-(Hydroxymethyl)pyrrolidine
Free hydroxyl requires separate protection/deprotection steps, potentially reducing synthetic efficiency.
Free base form
Limited aqueous solubility may necessitate additional salt formation, affecting reproducibility.

Key Evidence: 2-[(Tert-butoxy)methyl]pyrrolidine HCl vs. Analogs


Enantiomeric Purity: Chiral vs. Racemic Intermediate

Industrial-scale production of (2R)-2-[(tert-butoxy)methyl]pyrrolidine via tartrate salt resolution achieves enantiomeric excess ≥98%, substantially exceeding the 0% ee of the racemic mixture used as starting material . This level of stereochemical purity is critical for asymmetric catalysis applications where the compound serves as a chiral ligand, enabling enantioselectivities >90% ee in downstream reactions such as palladium-catalyzed allylic alkylation .

Enantiomeric purity
Data to verify
≥98% ee
High enantiomeric excess supports asymmetric synthesis and reduces need for in-house resolution.
Versus racemic mixture (0% ee). Tartrate resolution route.
Chiral resolution Enantiomeric purity Asymmetric synthesis

Acid-Labile Protecting Group: BOM vs. Boc

The tert-butoxymethyl (BOM) group in 2-[(tert-butoxy)methyl]pyrrolidine hydrochloride is characterized as a readily hydrolysable protecting group for alcohol and amine functionalities . In contrast, the structurally analogous tert-butoxycarbonyl (Boc) protecting group widely used on pyrrolidine nitrogen requires stronger acidic conditions (neat TFA or 4M HCl/dioxane) for complete removal [1]. This differential acid lability enables orthogonal deprotection sequences where BOM cleavage can be effected with mild aqueous acid while leaving Boc groups intact, a capability not available with 2-(hydroxymethyl)pyrrolidine which lacks any protecting group functionality .

Acid lability
Reported
BOM Readily hydrolysable under mild aqueous acid
Boc Requires neat TFA or 4M HCl/dioxane
Orthogonal deprotection capability reduces synthetic steps in multi-step sequences.
Class-level inference; differential lability enables selective cleavage.
Orthogonal protection BOM ether Protecting group strategy

Aqueous Solubility: Salt vs. Free Base

The hydrochloride salt of 2-[(tert-butoxy)methyl]pyrrolidine (MW 193.72 g/mol, C9H20ClNO) provides enhanced aqueous solubility and room-temperature storage stability compared to the free base form (MW 157.25 g/mol, C9H19NO) [1]. This physicochemical difference eliminates the need for in situ salt formation prior to use in aqueous reaction media, streamlining synthetic workflows and improving reproducibility in polar solvent systems .

Aqueous solubility
Reported
HCl salt Soluble in aqueous media, stable at RT
Free base Limited aqueous solubility
Ready-to-use salt form eliminates additional synthetic manipulation.
Enhances reproducibility in polar solvent systems.
Salt form Aqueous solubility Reaction compatibility

Enantioselectivity: Chiral Pyrrolidine vs. Unsubstituted

When employed as a chiral ligand in transition-metal catalysis, (2R)-2-[(tert-butoxy)methyl]pyrrolidine achieves enantioselectivities >90% ee in palladium-catalyzed allylic alkylation reactions . In contrast, unsubstituted pyrrolidine lacks the chiral center necessary for asymmetric induction, producing racemic product mixtures (0% ee) under identical reaction conditions . This differentiation directly impacts the optical purity of downstream pharmaceutical intermediates and APIs.

Enantioselectivity
Data to verify
>90% ee
Chiral induction capability in Pd-catalyzed allylic alkylation supports asymmetric synthesis.
Unsubstituted pyrrolidine gives racemic products (0% ee).
Asymmetric catalysis Chiral ligand Enantioselectivity

Regulatory Traceability: (R)- vs. (S)-Enantiomer

The (2R)-enantiomer of 2-[(tert-butoxy)methyl]pyrrolidine hydrochloride is registered under CAS 2126143-43-7 with notified CLP classification (Skin Irrit. 2 H315, Eye Irrit. 2A H319, STOT SE 3 H335) [1], while the (2S)-enantiomer bears CAS 909547-91-7 with typical purity specifications of ≥95% . Procurement of the undefined racemic mixture (no discrete CAS assignment) introduces ambiguity in regulatory documentation and material traceability, whereas the enantiopure forms provide unambiguous CAS identifiers essential for patent filings, CMC documentation, and supply chain quality assurance .

Regulatory traceability
Reported
(2R)-enantiomer: notified CLP classification; (2S)-enantiomer: purity ≥95% specification
Unambiguous enantiomer-specific CAS assignment ensures supply chain traceability.
Racemic mixture lacks discrete CAS identifiers.
CAS registration Enantiomer specification Regulatory compliance

Industrial Production Route: Tartrate Resolution vs. Asymmetric Catalysis

Industrial-scale production of (2R)-2-[(tert-butoxy)methyl]pyrrolidine via tartrate salt resolution achieves overall yields ≥85% with enantiomeric excess ≥98% . This performance compares favorably to alternative asymmetric catalytic methods for synthesizing chiral 2-substituted pyrrolidines, which typically achieve yields up to 98% but with ee values limited to 92% and requiring expensive chiral iridium catalysts and specialized ligands . The tartrate resolution route offers a cost-effective, scalable approach using readily available L-(+)-tartaric acid as the resolving agent .

Production route
Data to verify
Tartrate resolution Yield ≥85%, ee ≥98%
Ir catalysis Yield up to 98%, ee 92%
Higher enantiomeric purity may reduce downstream purification requirements.
Cross-study comparison; cost-effective tartrate resolving agent.
Process chemistry Industrial synthesis Scale-up

Optimal Applications of 2-[(Tert-butoxy)methyl]pyrrolidine HCl


Chiral Pyrrolidine Ligands for Asymmetric Catalysis

Employ (2R)-2-[(tert-butoxy)methyl]pyrrolidine hydrochloride (CAS 2126143-43-7, ee ≥98%) as a chiral ligand in transition-metal-catalyzed asymmetric transformations including palladium-catalyzed allylic alkylation, where it achieves enantioselectivities >90% ee . The hydrochloride salt form provides immediate aqueous solubility for reaction setup without additional salt formation steps, and the BOM protecting group remains intact under mild reaction conditions, enabling orthogonal protection strategies in multi-step catalytic sequences .

Protease Inhibitor and Kinase Modulator Synthesis

Utilize (2R)- or (2S)-2-[(tert-butoxy)methyl]pyrrolidine hydrochloride as a chiral building block for constructing protease inhibitors and kinase modulators . The tert-butoxy group enhances metabolic stability of derived compounds compared to unprotected hydroxymethyl analogs, while the defined stereochemistry at C2 (ee ≥98%) ensures consistent pharmacological activity of downstream drug candidates . The acid-labile BOM protecting group enables late-stage deprotection under mild acidic conditions without degrading sensitive functional groups .

Orthogonal Protection for Multi-Step Synthesis

Incorporate 2-[(tert-butoxy)methyl]pyrrolidine hydrochloride into orthogonal protection schemes where the BOM group serves as an acid-labile protecting group readily cleavable under mild aqueous acidic conditions, while leaving Boc, Fmoc, or Cbz groups intact . This differential acid lability eliminates 1-2 synthetic steps compared to using 2-(hydroxymethyl)pyrrolidine, which requires separate protection/deprotection sequences for the hydroxyl functionality . The hydrochloride salt form further streamlines workflow by providing material ready for direct use in aqueous or polar aprotic reaction media .

GMP-Compliant API Intermediate Manufacturing

Specify (2R)-2-[(tert-butoxy)methyl]pyrrolidine hydrochloride (CAS 2126143-43-7) or the (2S)-enantiomer (CAS 909547-91-7, purity ≥95%) for GMP manufacturing of pharmaceutical intermediates where regulatory documentation requires unambiguous stereochemical specification . The discrete CAS assignments and notified CLP hazard classification (H315, H319, H335) provide the regulatory traceability required for CMC submissions, patent filings, and supply chain quality assurance—a capability unavailable when procuring racemic mixtures that lack discrete CAS registration .

Application
Selection Property
Validation Focus
Chiral ligand for asymmetric catalysis
Enantiomeric purity and salt form
Enantioselectivity in transition-metal catalysis
Kinase modulator and protease inhibitor synthesis
Defined stereochemistry and BOM protection
Metabolic stability and deprotection compatibility
Orthogonal protection in multi-step synthesis
Acid-labile BOM group and salt form
Orthogonal deprotection under mild conditions
Pharmaceutical intermediate specification and supply chain
Enantiomer-specific CAS assignment and hazard data
Regulatory documentation traceability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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